

# Application in the synthesis of agrochemicals like herbicides and fungicides

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## Compound of Interest

Compound Name: 3,5-Dichloro-4-methylpyridine

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## A Technical Guide to the Synthesis of Advanced Herbicides and Fungicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and mechanisms of action of contemporary agrochemicals, with a focus on innovative herbicides and fungicides. Detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic and signaling pathways are presented to facilitate research and development in this critical field.

### Fungicide Synthesis and Activity

#### Flutianil: A Novel Cyano-Methylene Thiazolidine Fungicide

Flutianil is a recently developed fungicide characterized by its cyano-methylene thiazolidine core. It exhibits high efficacy against powdery mildew on a variety of crops.<sup>[1][2]</sup>

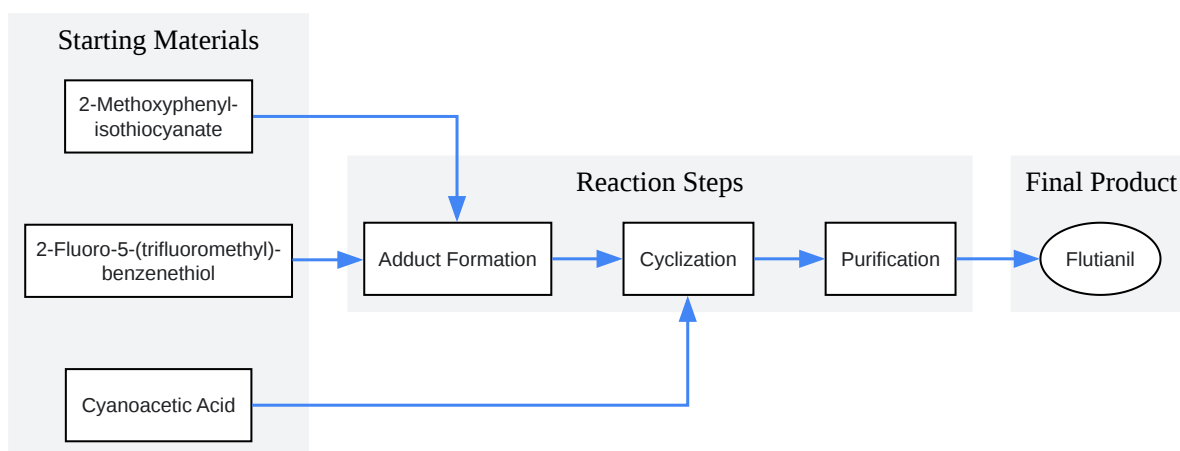
Compound ID	Substituent (X)	Substituent (Y)	Melting Point (°C)	EC50 (mg/L) vs. <i>P. xanthii</i>	Control (%) vs. <i>B. graminis</i> f. <i>sp. tritici</i> at 50 mg/L
Lead Cmpd	H	H	157–158	35.4	>200
2e (Flutianil)	2-F	5-CF <sub>3</sub>	101–102	0.8	100
2a	2-Cl	H	115–116	2.5	95
2b	2-Br	H	123–124	3.1	90
2c	2-Me	H	108–109	4.2	85
2d	2-OMe	H	98–99	1.5	98

Data compiled from Hayashi et al. (2020).

A representative synthetic procedure for 2-[2-fluoro-5-(trifluoromethyl)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile (Flutianil) is as follows:

- **Preparation of the Isothiocyanate Adduct:** To a solution of 2-methoxyphenylisothiocyanate (1.65 g, 10 mmol) in a suitable solvent, add 2-fluoro-5-(trifluoromethyl)benzenethiol (2.10 g, 10 mmol).
- **Cyclization:** The resulting mixture is then treated with cyanoacetic acid (0.85 g, 10 mmol) and a catalytic amount of a suitable base (e.g., triethylamine).
- **Reaction Conditions:** The reaction is typically stirred at room temperature for several hours until completion, monitored by thin-layer chromatography.
- **Work-up and Purification:** The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Flutianil.

This protocol is a generalized representation based on the description by Hayashi et al. (2020).  
[2]



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Caption: Synthetic workflow for Flutianil.

## Laccase-Inhibiting Fungicides with a 1,2,3,4-Tetrahydroquinoline Scaffold

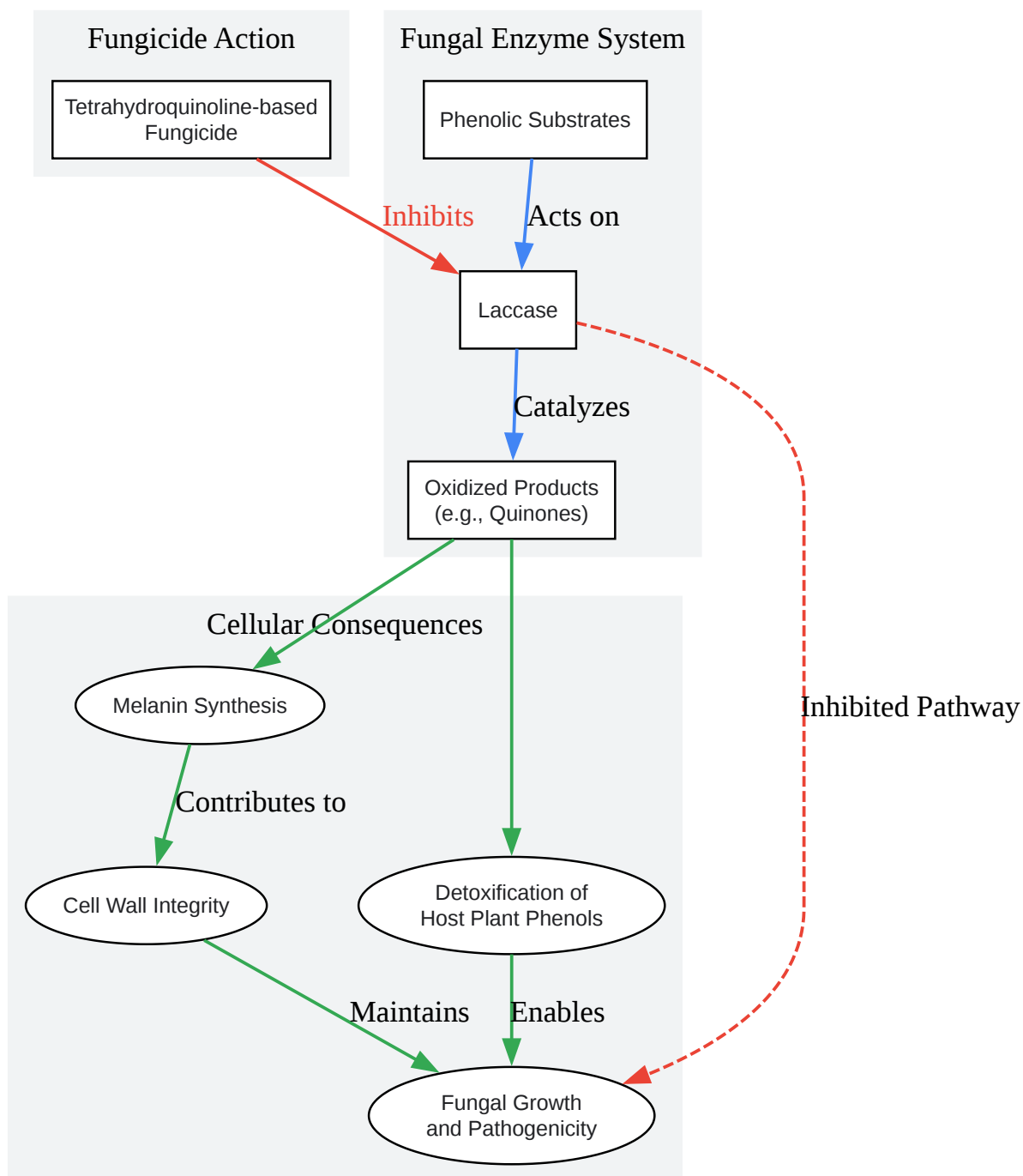
A novel class of fungicides has been developed based on a 1,2,3,4-tetrahydroquinoline scaffold, which act as inhibitors of the fungal enzyme laccase.

Compound ID	EC50 (µg/mL) vs. <i>Valsa mali</i>	EC50 (µg/mL) vs. <i>Sclerotinia sclerotiorum</i>	Laccase Inhibition EC50 (µg/mL)
4bl	2.78	3.32	-
4bh	-	-	14.85
PMDD-5Y (Lead)	-	-	>50
Cysteine (Control)	-	-	21.34

Data from Zhang et al. (2022).[3]

- **Synthesis of Sulfonyl Chloride:** The corresponding aniline is diazotized with sodium nitrite in the presence of hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.
- **Formation of Sulfonyl Hydrazide:** The sulfonyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to produce the sulfonyl hydrazide intermediate.
- **Condensation with Tetrahydroquinoline Moiety:** The sulfonyl hydrazide is condensed with a substituted 1,2,3,4-tetrahydroquinoline derivative, often in the presence of a catalyst, to yield the final product.
- **Purification:** The crude product is purified by recrystallization or column chromatography.

This is a generalized protocol. For specific details, refer to Zhang et al. (2022).[3]



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Caption: Mechanism of laccase inhibition by tetrahydroquinoline fungicides.

## Herbicide Synthesis and Activity

### Pyroxasulfone: A Very-Long-Chain Fatty Acid Elongase Inhibitor

Pyroxasulfone is a pre-emergence herbicide effective against a broad range of grass and broadleaf weeds.<sup>[4]</sup> Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.<sup>[4][5]</sup>

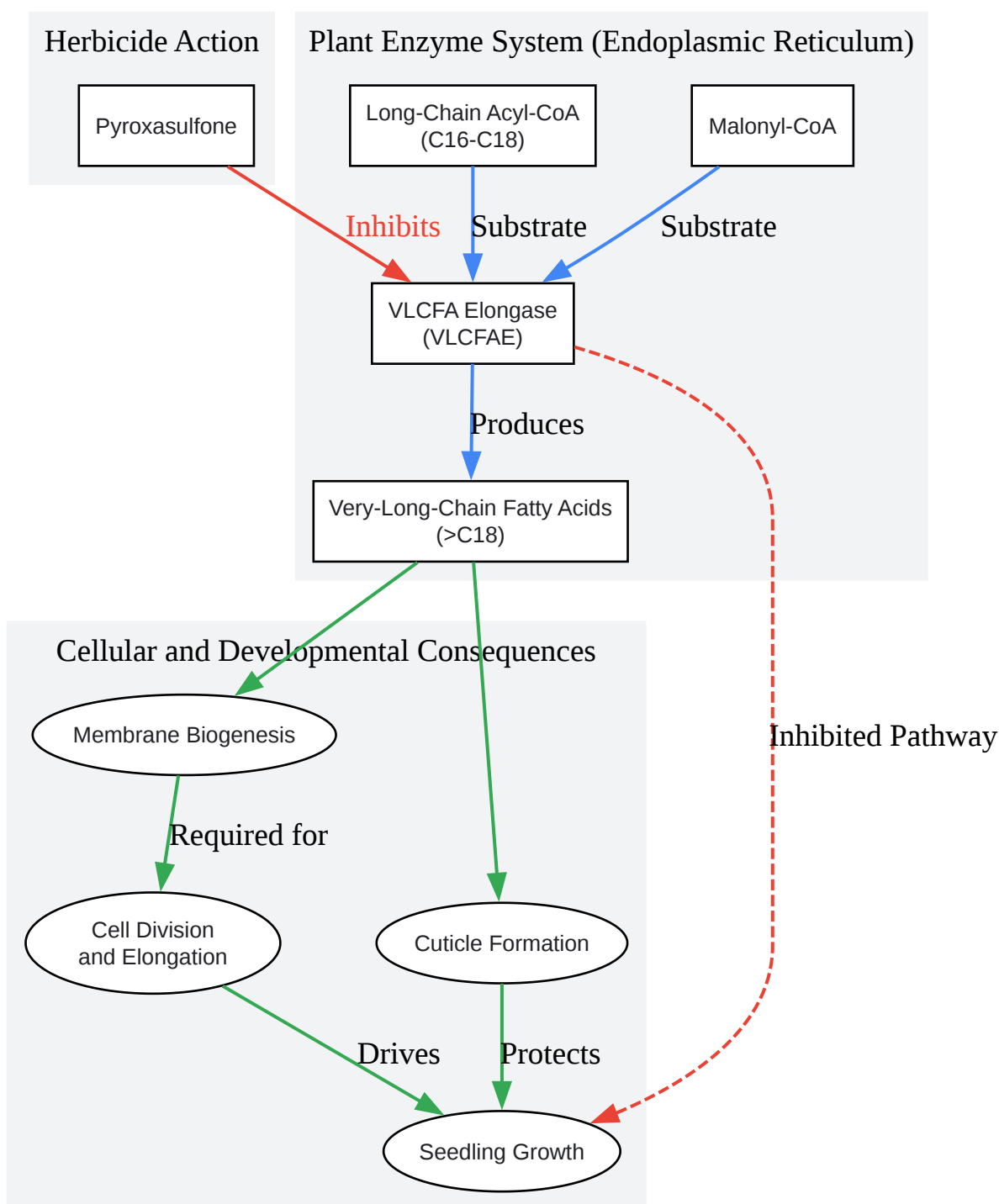
Weed Species	Application Rate (g a.i./ha)	Control (%)
Lolium multiflorum	50	95
Echinochloa crus-galli	100	98
Setaria faberi	100	97
Amaranthus retroflexus	150	92

Data is illustrative and compiled from various sources on pyroxasulfone efficacy.

A general synthetic route to pyroxasulfone, 3-{{5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, is as follows:

- **Synthesis of the Pyrazole Intermediate:** This typically involves the cyclization of a suitably substituted hydrazine with a 1,3-dicarbonyl compound.
- **Chloromethylation:** The pyrazole intermediate is chloromethylated at the 4-position.
- **Synthesis of the Dihydroisoxazole Moiety:** This can be achieved through the cycloaddition of an alkene with a nitrile oxide.
- **Coupling and Oxidation:** The chloromethylated pyrazole is coupled with the dihydroisoxazole thiol or a precursor, followed by oxidation of the resulting sulfide to the sulfone.

This represents a general synthetic strategy. For detailed procedures, refer to relevant patents and publications.<sup>[6]</sup>



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Caption: Mechanism of VLCFA elongase inhibition by pyroxasulfone.

## Indaziflam: A Cellulose Biosynthesis Inhibitor

Indaziflam is a pre-emergent alkylazine herbicide that controls weeds by inhibiting cellulose biosynthesis, a critical process for plant cell wall formation.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Weed Species	Application Rate (g a.i./ha)	Control (%)
Poa annua	50	>95
Digitaria sanguinalis	75	>90
Amaranthus palmeri	75	>90
Chenopodium album	100	>85

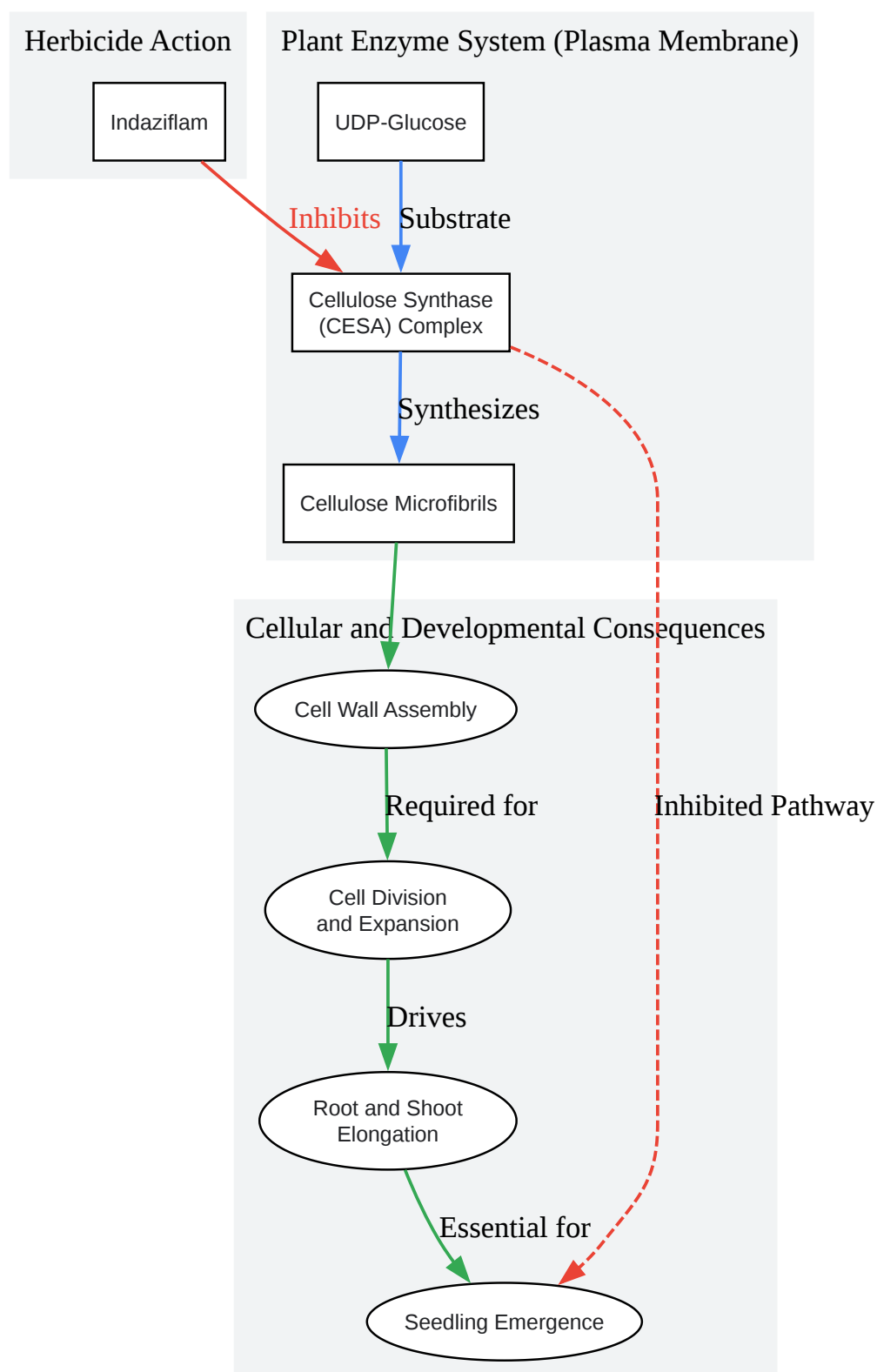
Data is illustrative and compiled from various sources on indaziflam efficacy.

The synthesis of indaziflam, N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process:

- **Synthesis of the Indane Moiety:** This involves the preparation of the chiral 2,6-dimethyl-2,3-dihydro-1H-inden-1-amine.
- **Synthesis of the Triazine Core:** A dichlorotriazine is typically used as the starting material for the triazine ring.
- **Sequential Substitution:** The chlorine atoms on the triazine ring are sequentially substituted with the fluoroethyl group and the indane amine. This requires careful control of reaction conditions to ensure regioselectivity.
- **Purification:** The final product is purified using standard techniques such as crystallization or chromatography.

This is a simplified overview. For detailed synthetic procedures, refer to the relevant patent literature.





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Caption: Mechanism of cellulose synthase inhibition by indaziflam.

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